2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid
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Overview
Description
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid is a complex organic compound that features a thiazolidinone ring fused with a naphthalene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid typically involves the reaction of naphthaldehyde derivatives with thiazolidinone precursors under specific conditions. One common method involves the condensation of naphthaldehyde with thiazolidinone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of water as a solvent and minimizing hazardous reagents, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Various nucleophiles, such as amines or halides, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted naphthalene or thiazolidinone compounds .
Scientific Research Applications
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and combinatorial libraries.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its antitumor activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: Exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid is unique due to its combination of a thiazolidinone ring with a naphthalene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO4S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C16H11NO4S2/c18-13(19)8-21-14-10(7-12-15(20)17-16(22)23-12)6-5-9-3-1-2-4-11(9)14/h1-7H,8H2,(H,18,19)(H,17,20,22)/b12-7- |
InChI Key |
QFXLFFJUTYHWEO-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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